molecular formula C11H11F4NO3S B7572804 (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol

Cat. No. B7572804
M. Wt: 313.27 g/mol
InChI Key: QWCZCRUBUIOZBM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol, also known as FTPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTPP is a pyrrolidine derivative that has a trifluoromethylsulfonyl group and a fluorine atom attached to the phenyl ring. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

The mechanism of action of (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol is not fully understood, but it is believed to act by modulating the activity of the sigma-1 receptor. This receptor is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein synthesis. By binding to the sigma-1 receptor, (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol may modulate these processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been shown to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been found to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been shown to have anxiolytic effects, suggesting its potential use in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has several advantages for laboratory experiments, including its high potency and selectivity for the sigma-1 receptor. However, its complex synthesis method and high cost may limit its widespread use in research. Additionally, the mechanism of action of (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol is not fully understood, making it challenging to interpret its effects in some experimental models.

Future Directions

There are several future directions for research on (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol, including further exploration of its potential applications in drug discovery and medicinal chemistry. Additionally, more research is needed to fully understand the mechanism of action of (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol and its effects on various physiological processes. Finally, the development of more efficient and cost-effective synthesis methods for (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol may help to increase its widespread use in research.

Synthesis Methods

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol can be synthesized using various methods, including the reaction of 4-fluoro-2-(trifluoromethylsulfonyl)aniline with 3-pyrrolidinol under specific reaction conditions. The synthesis of (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.

Scientific Research Applications

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications. Additionally, (3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neuronal signaling and cell survival.

properties

IUPAC Name

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4NO3S/c12-7-1-2-9(16-4-3-8(17)6-16)10(5-7)20(18,19)11(13,14)15/h1-2,5,8,17H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCZCRUBUIOZBM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=C2)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C2=C(C=C(C=C2)F)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol

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